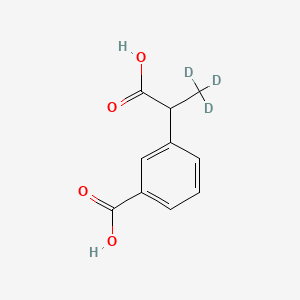![molecular formula C16H22N2O3 B588899 N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5 CAS No. 1329613-05-9](/img/structure/B588899.png)
N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5: is a deuterium-labeled analogue of N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea. This compound is characterized by the presence of an epoxy group and a urea linkage, making it a valuable intermediate in various chemical syntheses. The deuterium labeling is particularly useful in research applications, including metabolic studies and environmental analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5 typically involves the reaction of cyclohexylamine with 4-(2,3-epoxypropoxy)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The deuterium labeling is introduced during the synthesis of the epoxypropoxy phenyl isocyanate precursor.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and characterization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5 undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols.
Reduction: The urea linkage can be reduced under specific conditions.
Substitution: The epoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5 is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in the structural elucidation of complex molecules.
Biology: In biological research, this compound is used to study metabolic pathways. The deuterium labeling allows for the tracking of metabolic processes in vivo, providing insights into biochemical pathways.
Medicine: In medicine, it serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure and reactivity make it valuable in drug development.
Industry: In industrial applications, it is used as a standard for environmental pollutant detection. The stable isotope labeling ensures accurate and reliable measurements in environmental analysis.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5 involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The urea linkage can interact with proteins and enzymes, modulating their activity. The deuterium labeling allows for detailed studies of these interactions using advanced spectroscopic techniques.
Vergleich Mit ähnlichen Verbindungen
N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea: The non-deuterated analogue.
N-Cyclohexyl-N’-[4-(oxiranylmethoxy)phenyl]urea: Another epoxy-containing urea derivative.
N-Cyclohexyl-N’-[4-(2-oxiranylmethoxy)phenyl]urea: A similar compound with a different epoxy group configuration.
Uniqueness: The deuterium labeling in N-Cyclohexyl-N’-[4-(2,3-epoxypropoxy)phenyl]urea-d5 makes it unique compared to its non-deuterated analogues. This labeling provides enhanced stability and allows for more precise tracking in metabolic and environmental studies.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(17-12-4-2-1-3-5-12)18-13-6-8-14(9-7-13)20-10-15-11-21-15/h6-9,12,15H,1-5,10-11H2,(H2,17,18,19)/i10D2,11D2,15D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUOHIMJYZRAGE-FPQCMJPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OCC3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)NC(=O)NC3CCCCC3)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4(1H)-Cinnolinone, 3-chloro-1-[3-(trifluoromethyl)phenyl]-](/img/new.no-structure.jpg)





![1-[(Prop-1-en-2-yl)amino]cyclopropane-1-carboxylic acid](/img/structure/B588833.png)


